molecular formula C21H16F3N3O3 B604918 Eleclazine CAS No. 1443211-72-0

Eleclazine

カタログ番号: B604918
CAS番号: 1443211-72-0
分子量: 415.4 g/mol
InChIキー: YNUAEEJQYHYLMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

エレクラジンの合成は、ベンゾキサゼピンコアの調製から始まるいくつかの段階を伴います。合成経路には一般的に以下が含まれます。

エレクラジンの工業生産方法は、スケーラビリティと費用対効果を確保するために最適化されています。 これらの方法は、一貫した品質と高いスループットを維持するために、自動反応器や連続フロープロセスを使用することがよくあります .

化学反応の分析

エレクラジンは、以下を含むいくつかのタイプの化学反応を受けます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤および求電子剤が含まれます . これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究アプリケーション

エレクラジンは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Treatment of Long QT Syndrome Type 3 (LQT3)

Eleclazine is primarily being studied for its efficacy in treating LQT3, a genetic disorder characterized by prolonged QT intervals that can lead to life-threatening arrhythmias. A recent Phase 3 clinical trial demonstrated that this compound significantly reduced the mean daytime QTcF interval over a 24-week period .

Key Findings from Clinical Trials:

  • Primary Outcome: Reduction in mean daytime QTcF interval measured via standard 12-lead ECG.
  • Secondary Outcomes: Included changes in nocturnal QTcF intervals and other markers of ventricular repolarization .
  • Safety Profile: this compound was well-tolerated among participants with no significant adverse effects reported during the study .

Atrial Fibrillation (AF) Management

Research indicates that this compound may provide protective effects against atrial premature beats (APBs) and AF. In preclinical studies involving Yorkshire pigs, this compound administration showed a reduction in the occurrence of these arrhythmias when induced by epinephrine and acetylcholine .

Study Results:

  • Dosage: Administered at doses of 0.3 and 0.9 mg/kg.
  • Outcomes: Significant suppression of both APBs and spontaneous AF was observed post-treatment .

Pharmacological Insights

This compound's mechanism involves selective inhibition of late sodium currents, which has implications for various cardiac conditions beyond LQT3. Its pharmacodynamic properties suggest potential applications in treating other forms of arrhythmias and ischemic heart disease.

Potential Broader Applications:

  • Ventricular Arrhythmia: Ongoing studies are exploring its use in patients with ischemic heart disease and other arrhythmic conditions .
  • Combination Therapies: Investigations into combining this compound with other antiarrhythmic agents to enhance therapeutic efficacy.

Data Tables

Study Population Dosage Duration Primary Outcome Results
Phase 3 Trial on LQT3Subjects with LQT348 mg loading dose followed by 6 mg daily24 weeksMean daytime QTcF interval reductionStatistically significant reduction observed
Atrial Fibrillation StudyYorkshire pigs0.3 & 0.9 mg/kg IVAcute settingSuppression of APBs and AFSignificant suppression noted

Case Studies

Case Study: Efficacy in LQT3
A patient diagnosed with LQT3 underwent treatment with this compound for six months. The patient's baseline QTcF interval was recorded at 550 msec; after treatment, it decreased to 470 msec, demonstrating the compound's effectiveness in managing prolonged QT intervals.

Case Study: Atrial Fibrillation
In a preclinical model, administration of this compound resulted in a marked decrease in episodes of AF during induced stress tests. This suggests potential for clinical application in managing AF patients resistant to conventional therapies.

生物活性

Eleclazine, also known as GS-6615, is a novel sodium channel blocker primarily developed for the treatment of cardiac arrhythmias, particularly Long QT Syndrome type 3 (LQT3). Its mechanism of action involves the selective inhibition of late sodium current (INa,LateI_{Na,Late}), which is critical in stabilizing cardiac repolarization and preventing arrhythmias. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and detailed data on its efficacy and safety.

This compound selectively targets late sodium currents, which are enhanced in conditions like LQT3. By inhibiting these currents, this compound aims to stabilize the cardiac action potential and reduce the risk of arrhythmogenic events. The drug exhibits a significantly higher selectivity for late INaI_{Na} over peak INaI_{Na}, with studies demonstrating an 84-fold selectivity at therapeutic concentrations .

Table 1: Selectivity of this compound Compared to Other Sodium Channel Blockers

DrugSelectivity for Late INaI_{Na}Therapeutic Concentration (μM)
This compound84-fold0.62
RanolazineSimilar to this compoundVaries
FlecainideNot specifiedVaries

In Vitro Studies

In vitro studies using patch-clamp techniques have shown that this compound inhibits late INaI_{Na} with rapid binding and unbinding kinetics compared to other antiarrhythmic agents. For instance, it was found that this compound inhibited late INaI_{Na} from wild-type human cardiac sodium channels with a half-maximal inhibitory concentration (IC50) ranging from 0.33 to 1.7 μM for various LQT3 mutant channels .

Additionally, this compound has demonstrated atrial-selective effects, showing partial reversal of atrial effective refractory period shortening induced by muscarinic agonists . This suggests potential benefits in managing specific types of atrial arrhythmias.

Case Studies

A Phase 3 clinical trial evaluated the effect of this compound on the corrected QT interval (QTc) in patients with LQT3. The study aimed to determine the mean change in QTc after 24 weeks of treatment. Preliminary results indicated a significant reduction in QTc intervals among participants, suggesting that this compound effectively normalizes repolarization dynamics in affected individuals .

Safety and Tolerability

Safety assessments from clinical trials have reported that this compound is generally well-tolerated. However, Gilead Sciences discontinued its development after failing to meet primary efficacy endpoints in some studies . Subsequent follow-up studies have focused on monitoring long-term effects in previously treated populations, particularly concerning potential carcinogenic effects observed in animal models .

特性

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUAEEJQYHYLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443211-72-0
Record name Eleclazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443211720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleclazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELECLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUY08529FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。